N,3-dimethyl-4-nitroaniline
Overview
Description
N,N-dimethyl-4-nitroaniline is an aromatic intermediate . It is used in the experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials .
Synthesis Analysis
N,N-dimethyl-4-nitroaniline is a useful molecule in the synthesis of anilines . It has been used in the construction of fused nitrogen-containing heterocycles . It is also used as a precursor for the synthesis of bioactive molecules .
Molecular Structure Analysis
The molecular formula of N,N-dimethyl-4-nitroaniline is C8H10N2O2 . It has an average mass of 166.177 Da and a monoisotopic mass of 166.074234 Da . The compound crystallizes in an acentric structure .
Chemical Reactions Analysis
N,N-dimethyl-4-nitroaniline is used for the detection of singlet oxygen . The reaction involves the bleaching of N,N-dimethyl-4-nitroaniline via oxidation .
Physical And Chemical Properties Analysis
N,N-dimethyl-4-nitroaniline has a density of 1.2±0.1 g/cm3 . Its boiling point is 287.6±23.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.7±3.0 kJ/mol . The flash point is 127.7±22.6 °C . The index of refraction is 1.592 .
Scientific Research Applications
Piezoelectric and Fluorescent Properties
N,N-dimethyl-4-nitroaniline exhibits notable piezoelectric properties, functioning as an organic superplastic and superelastic charge transfer molecular crystal. When embedded in poly-l-lactic acid polymer microfibers through electrospinning, it demonstrates a high piezoelectric output response, making it promising for energy harvesting applications. Additionally, these fibers exhibit solid-state blue fluorescence, indicating potential uses in emission applications (Baptista et al., 2022).
Dyeing Performance and Antibacterial Activity
4-(2-Aminmo-5-nitro-phenylazo)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, derived from 4-aminoantipyrine and 4-nitroaniline, has been synthesized and shown to have good antibacterial activity. It has been applied to cotton fabric, demonstrating significant potential in the textile industry for producing dyes with functional properties (Jarad, 2016).
Catalytic and Synthetic Applications
N,N-dimethyl-4-nitroaniline has been used as a substrate in catalytic reactions, such as the N,N-dimethylation of amines and nitro compounds with methanol under UV irradiation, highlighting its versatility in organic synthesis (Zhang et al., 2015). Additionally, it serves as an important intermediate in the synthesis of various organic compounds, underscoring its utility in medicinal, pesticide, and chemical fields (Ling-ya, 2015).
Environmental and Water Treatment
The catalytic reduction of nitroanilines, including derivatives of N,3-dimethyl-4-nitroaniline, in water treatment processes is crucial for converting toxic nitro compounds into less harmful amino compounds. This process is facilitated by various catalysts, including nanomaterials, and is essential for mitigating the environmental impact of nitroanilines in water sources (Mahmoud et al., 2021).
Safety And Hazards
N,N-dimethyl-4-nitroaniline is harmful if swallowed, in contact with skin or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Protective equipment should be worn and adequate ventilation should be ensured .
Future Directions
properties
IUPAC Name |
N,3-dimethyl-4-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-5-7(9-2)3-4-8(6)10(11)12/h3-5,9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEELCTZCKMIRAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556555 | |
Record name | N,3-Dimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethyl-4-nitroaniline | |
CAS RN |
52177-10-3 | |
Record name | N,3-Dimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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